3-{4-[(5-ethylthiophen-2-yl)sulfonyl]piperazin-1-yl}-6-(furan-2-yl)pyridazine
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Overview
Description
3-{4-[(5-ethylthiophen-2-yl)sulfonyl]piperazin-1-yl}-6-(furan-2-yl)pyridazine is a complex organic compound that features a combination of heterocyclic structures, including thiophene, piperazine, furan, and pyridazine. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(5-ethylthiophen-2-yl)sulfonyl]piperazin-1-yl}-6-(furan-2-yl)pyridazine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . This reaction is known for its mild conditions and high functional group tolerance.
Step 1: Synthesis of 5-ethylthiophene-2-boronic acid.
Step 2: Coupling of 5-ethylthiophene-2-boronic acid with 4-bromo-1-(furan-2-yl)pyridazine using a palladium catalyst.
Step 3: Sulfonylation of the resulting compound with piperazine to introduce the sulfonyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and furan rings, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
3-{4-[(5-ethylthiophen-2-yl)sulfonyl]piperazin-1-yl}-6-(furan-2-yl)pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{4-[(5-ethylthiophen-2-yl)sulfonyl]piperazin-1-yl}-6-(furan-2-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structures allow it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in disease pathways or as an agonist/antagonist of specific receptors.
Comparison with Similar Compounds
Similar Compounds
- 3-{4-[(5-ethylthiophen-2-yl)sulfonyl]piperazin-1-yl}-6-(pyridin-3-yl)pyridazine
- 3-{4-[(5-ethylthiophen-2-yl)sulfonyl]piperazin-1-yl}-6-(pyridin-2-yl)pyridazine
Uniqueness
The uniqueness of 3-{4-[(5-ethylthiophen-2-yl)sulfonyl]piperazin-1-yl}-6-(furan-2-yl)pyridazine lies in its combination of heterocyclic structures, which confer distinct chemical and biological properties. The presence of both furan and pyridazine rings, along with the sulfonylated piperazine, provides a unique scaffold that can interact with a variety of biological targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
3-[4-(5-ethylthiophen-2-yl)sulfonylpiperazin-1-yl]-6-(furan-2-yl)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S2/c1-2-14-5-8-18(26-14)27(23,24)22-11-9-21(10-12-22)17-7-6-15(19-20-17)16-4-3-13-25-16/h3-8,13H,2,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPGCKKPSFOYPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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